benzyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate, also known as benzyl AFPC, is a chemical compound used in scientific research. It is a derivative of piperidine, which is a heterocyclic organic compound commonly used in medicinal chemistry. Benzyl AFPC is a potent inhibitor of the glutamate transporter EAAT2, which plays a crucial role in regulating the concentration of glutamate in the brain.
Mechanism of Action
Benzyl AFPC acts as a competitive inhibitor of EAAT2, binding to the glutamate binding site and preventing glutamate uptake. This leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects depending on the context. In vitro studies have shown that benzyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate AFPC can protect neurons from excitotoxicity induced by excess glutamate. However, in vivo studies have shown that inhibition of EAAT2 can lead to neurotoxicity and impaired cognitive function.
Biochemical and Physiological Effects
Benzyl AFPC has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound AFPC can increase extracellular glutamate levels and protect neurons from excitotoxicity. In vivo studies have shown that this compound AFPC can impair cognitive function and lead to neurotoxicity. Additionally, this compound AFPC has been shown to have anti-inflammatory effects, reducing the expression of pro-inflammatory cytokines in astrocytes.
Advantages and Limitations for Lab Experiments
One advantage of using benzyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate AFPC in lab experiments is its potency as an EAAT2 inhibitor. Benzyl AFPC has been shown to be more potent than other EAAT2 inhibitors, such as threo-beta-benzyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylateoxyaspartic acid (TBOA). Additionally, this compound AFPC has been shown to have a longer duration of action than TBOA. However, one limitation of using this compound AFPC is its potential for neurotoxicity in vivo. Careful consideration must be taken when using this compound AFPC in animal studies.
Future Directions
There are several future directions for research on benzyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate AFPC. One area of interest is the development of more selective EAAT2 inhibitors. Currently, most EAAT2 inhibitors also inhibit other glutamate transporters, which can lead to unwanted side effects. Another area of interest is the development of this compound AFPC derivatives with improved pharmacokinetic properties, such as increased brain penetration and longer half-life. Additionally, further studies are needed to elucidate the role of EAAT2 in various neurological disorders and the potential therapeutic applications of EAAT2 inhibitors.
Synthesis Methods
Benzyl AFPC can be synthesized using a multi-step process starting from commercially available materials. The synthesis begins with the protection of piperidine with a tert-butyldimethylsilyl (TBDMS) group. The protected piperidine is then reacted with 3-fluoro-4-methoxybenzaldehyde to form a Schiff base. The Schiff base is reduced with sodium borohydride to give the corresponding amine. The amine is then coupled with methyl 4-bromocrotonate, followed by deprotection of the TBDMS group to yield benzyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate AFPC.
Scientific Research Applications
Benzyl AFPC is used in scientific research to study the role of glutamate transporters in the brain. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in a wide range of physiological processes, including learning, memory, and synaptic plasticity. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, preventing overstimulation of neurons and excitotoxicity. EAAT2 is the most abundant glutamate transporter in the brain and is primarily expressed in astrocytes. Dysfunction of EAAT2 has been implicated in various neurological disorders, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and epilepsy.
properties
IUPAC Name |
benzyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c14-11-6-12(15)8-16(7-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2/t11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYCVVYIEGBLOM-RYUDHWBXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1F)C(=O)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN(C[C@H]1F)C(=O)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.